Cas no 120-80-9 (benzene-1,2-diol)

Catechol, with the molecular formula of c6h6o2, mostly exists in nature in the form of derivatives. For example, o-methoxy phenol and 2-methoxy-4-methylphenol are important components of beech creosote oil. Sympathomimetic amines in mammals, such as epinephrine \ norepinephrine, are the benzene ring of catechol with a β- Compound of hydroxyethylamine side chain (structural formula as). Catechol is colorless crystal; Melting point 105 ℃, boiling point 245 ℃ (750 mmHg), density 1.1493 g / cm3 (21 ℃); Soluble in water \ alcohol \ ether \ chloroform \ pyridine \ alkaline aqueous solution, insoluble in cold benzene; It can be distilled by water vapor and sublimed< Br > on October 27th, 2017, the list of carcinogens released by the international agency for research on cancer of the World Health Organization was preliminarily sorted out for reference. Catechol is in the list of 2B carcinogens< Br>
benzene-1,2-diol structure
benzene-1,2-diol structure
benzene-1,2-diol
120-80-9
C6H6O2
110.11
MFCD00002188
35970
24848193

benzene-1,2-diol Properties

Names and Identifiers

    • Catechol
    • 1,2-Benzenediol (pyrocatechol)
    • 1,2-benzenediol[qr]
    • 1,2-dihydroxybenzene[qr]
    • 2-Hydroxyphenol
    • 2-hydroxyphenol[qr]
    • ai3-03995[qr]
    • Benzene, o-dihydroxy-
    • benzene,1,2-dihydroxy-
    • Pyrocatechol
    • 1,2-Benzenediol
    • 1,2-Dihydroxybenzene
    • 1,2-benzenedicarboxylic acid diheptyl ester
    • 1,2-Benzenediol,1,2-Dihydroxybenzene,Catechol
    • benzene-1,2-diol
    • Dihept-1-yl phthalate
    • diheptyl
    • Diheptyl o-phthalate
    • DI-N-HEPTYL PHTHALAT
    • di-n-octyl phthalate
    • Heptyl phthalate
    • o-dihydroxy-benzene
    • Phthalic acid diheptyl
    • phthalic acid diheptyl ester
    • Phthalsaeure-diheptylester
    • [ "" ]
    • Kachin
    • Katechol
    • NSC 1573
    • c.i.76500
    • fourrine68
    • NCI-C55856
    • o-Diphenol
    • ci76500[qr]
    • c.i. 76500
    • CATECHOL
    • Catechin (phenol)
    • MFCD00002188
    • C01785
    • 1,2-Benzenediol-1,2,3,4,5,6-13C6
    • MLS002303022
    • alpha-hydroxyphenol
    • s6305
    • Durafur developer C
    • Pelagol Grey C
    • benzene diol
    • NCGC00091262-03
    • 1,2-Dihydroxybenzene 1000 microg/mL in Dichloromethane
    • Catechol (Pyrocatechol; Benzene-1,2-diol)
    • UNII-LF3AJ089DQ
    • Lopac0_000280
    • ortho-Dihydroxybenzene
    • ortho-diphenol
    • SDCCGSBI-0050268.P002
    • NCGC00253952-01
    • PYROCATECHOL [INCI]
    • o-Phenylenediol
    • BRN 0471401
    • CCG-204375
    • CHEMBL280998
    • Tox21_300153
    • Pyrocatechinic acidPyrocatechol
    • pyrocatechin
    • HMS3373K16
    • Tox21_500280
    • NCGC00015283-05
    • CAQ
    • EINECS 204-427-5
    • o-Dioxybenzene
    • HSDB 1436
    • BS-20054
    • AKOS000119002
    • A804599
    • Phthalhydroquinone
    • Pyrocatechol, p.a., 99.0%
    • NCGC00260965-01
    • Catechol-pyrocatechol
    • CHEBI:18135
    • EC 204-427-5
    • FT-0606411
    • NCGC00015283-03
    • Oxyphenic acid
    • Tox21_202317
    • EN300-19426
    • Catechol (phenol)
    • C.I. Oxidation Base 26
    • SCHEMBL18351
    • WLN: QR BQ
    • InChI=1/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8
    • C.I.-76500
    • NCGC00015283-02
    • Z104473810
    • SR-01000075791-1
    • Fouramine PCH
    • o-Dihydroxybenzene
    • Pyrokatechin
    • W-109068
    • HMS2233A17
    • BIDD:ER0327
    • Pyrokatechol [Czech]
    • AI3-03995
    • 26982-53-6
    • CI 76500
    • AB-131/40235236
    • P0317
    • BP-21156
    • PYROCATECHOL [MI]
    • NCGC00259866-01
    • Pyrocatechol, purified by sublimation, >=99.5%
    • 1,2-Dihydroxybenzene, ReagentPlus(R), >=99%
    • C 9510
    • o-Hydroxyphenol
    • DB02232
    • bmse000385
    • Katechol [Czech]
    • HMS3260H22
    • NCGC00015283-01
    • ortho-Phenylenediol
    • Durafur Developer CFouramine PCH
    • NCGC00015283-10
    • CATECHOL [IARC]
    • ortho-Hydroxyphenol
    • o-Benzenediol
    • Pyrocatechol, plant cell culture tested, BioReagent, >=99%, powder
    • NCGC00091262-01
    • NS00007130
    • LP00280
    • C00090
    • 1,2-Dihydroxybenzene-d6
    • 1,2-Dihydroxybenzene, XI
    • NCGC00015283-06
    • Pyrokatechin [Czech]
    • Pyrocatechinic acid
    • F0001-0332
    • benzenediol
    • 4k7i
    • ortho-Benzenediol
    • CATECHOL [VANDF]
    • o-Hydroquinone
    • CATECHOL [HSDB]
    • Pyrocatechol, certified reference material, TraceCERT(R)
    • 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-,(2R-trans)-
    • MLS002153385
    • Pyrocatechine
    • 1,?2-?Benzenediol
    • SR-01000075791
    • Lopac-C-9510
    • NCGC00015283-08
    • Fourrine 68
    • BDBM26188
    • ortho-Dioxybenzene
    • DTXCID30257
    • P0567
    • 1,2-Benzenediol; Catechol
    • D91943
    • CCRIS 741
    • EU-0100280
    • Phthalic alcohol
    • ortho-Hydroquinone
    • CI Oxidation Base 26
    • NSC1573
    • Oxyphenate
    • DTXSID3020257
    • ortho-Quinol
    • 3fw4
    • NCGC00091262-02
    • 4oow
    • 1,2-benzenedio
    • 12385-08-9
    • NCGC00015283-07
    • LF3AJ089DQ
    • 120-80-9
    • NSC-1573
    • Benzene-1,2-diol (Pyrocatechol)
    • Q282440
    • NCGC00015283-04
    • CAS-120-80-9
    • Pyrocatechol, >=99%
    • phenol derivative, 2
    • AC-34196
    • Pyrokatechol
    • SMR000326660
    • 1,2-dihydroxybenzene (Catechol)
    • Brenzcatechin
    • MLSMR
    • Catechol solution
    • Benzene-1,2-diol(Pyrocatechol )
    • 1,2-dihydroxybenzene
    • C.I. 76500
    • pyrocatechol
    • STK398651
    • 2-hydroxyphenol
    • catechol
    • 1,2-benzenediol
    • 1,a2-aBenzenediol
    • DB-003770
    • Pyrocatechin
    • o-hydroxyphenol
    • +Expand
    • MFCD00002188
    • YCIMNLLNPGFGHC-UHFFFAOYSA-N
    • 1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
    • C1=CC=C(C(=C1)O)O
    • 471401

Computed Properties

  • 110.03700
  • 2
  • 2
  • 0
  • 110.036779
  • 8
  • 62.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 6
  • 0
  • 40.5

Experimental Properties

  • 1.09780
  • 40.46000
  • 7999
  • 1.6120 (estimate)
  • 430 g/L (20 ºC)
  • 245 °C(lit.)
  • 100-103 °C (lit.)
  • 1 mmHg ( 75 °C)
    10 mmHg ( 118.3 °C)
  • Fahrenheit: 260.6 ° f
    Celsius: 127 ° c
  • 430g/l
  • Powder
  • 6 (100g/l, H2O, 20℃)
  • Stable. Substances to be avoided include acid chlorides, acid anhydrides, bases, oxidizing agents, nitric acid. Light sensitive; may discolour on exposure to air. Combustible.
  • Soluble in water, ethanol, ether, benzene, chloroform, lye. [15]
  • Air & Light Sensitive
  • 9.85(at 20℃)
  • 1,371 g/cm3

benzene-1,2-diol Security Information

  • GHS07 GHS07
  • UX1050000
  • 2
  • 6.1
  • S22-S26-S37
  • III
  • III
  • R21/22; R36/38
  • 6.1
  • Xn Xn
  • UN 2811 6.1/PG 3
  • H302,H312,H315,H319
  • P280,P305+P351+P338
  • dangerous
  • Store in cold storage.
  • III
  • 43-68
  • Warning
  • Yes
  • LD50 in mice (mg/kg): 260 orally; 190 i.p. (Lehman)
  • 1.97%(V)
  • 6.1

benzene-1,2-diol Customs Data

  • 2907291000
  • China Customs Code:

    2907291000

    Overview:

    2907291000 Catechol.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:4.0%.general tariff:11.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in Japan\American

    Summary:

    2907291000 pyrocatechol.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:4.0%.General tariff:11.0%

benzene-1,2-diol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

benzene-1,2-diol Raw materials

benzene-1,2-diol Preparation Products

benzene-1,2-diol Related Literature